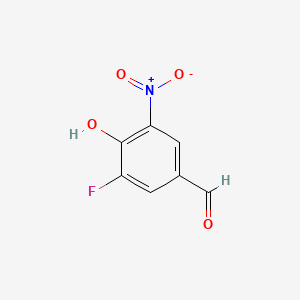

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has a molecular weight of 185.11 g/mol . This compound is sensitive to air .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3rd position, a hydroxy group at the 4th position, and a nitro group at the 5th position .Physical and Chemical Properties Analysis

This compound is sensitive to air . It has a molecular weight of 185.11 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Formulation

- Formylation of Phenols: Research by Suzuki and Takahashi (1983) demonstrates the synthesis of salicylaldehydes with electron-withdrawing groups, including 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, using hexamethylenetetramine in strong acids. This process offers better yields compared to the Duff reaction (Yuji Suzuki & Hiroshi Takahashi, 1983).

Molecular Structure and Spectroscopy

- Density Functional Study: A study by Nataraj, Balachandran, and Karthick (2011) explored the structural conformations and vibrational spectra of related compounds using density functional theory, providing insights into the molecular geometry and bonding features (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Chemical Reactions and Pathways

- Cyclocondensation Reactions: Dar'in et al. (2004) investigated the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines, revealing different reaction products based on the structure of the amidine, suggesting potential pathways for the synthesis of compounds related to this compound (D. Dar'in, S. Selivanov, P. Lobanov, & A. A. Potekhin, 2004).

Radiopharmaceutical Applications

- Fluorine-18 Labeled Benzaldehydes: Research by Orlovskaja et al. (2016) on fluorine-18 labeled derivatives of nitrobenzaldehydes highlights their use as precursors in synthesizing radiopharmaceutical agents for positron emission tomography, indicating potential applications in imaging studies (V. V. Orlovskaja, O. Fedorova, E. P. Studentsov, A. A. Golovina, & R. N. Krasikova, 2016).

Catalysis and Organic Synthesis

- Asymmetric Aldol Reactions: A study by Yadav and Singh (2015) examined the use of similar compounds in catalyzing direct asymmetric aldol reactions under solvent-free conditions, offering a perspective on the potential catalytic applications of this compound (G. Yadav & Surendra Singh, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-4-hydroxy-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOMOYVUYOVNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)

![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)

![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)

![2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B2461788.png)

![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461793.png)